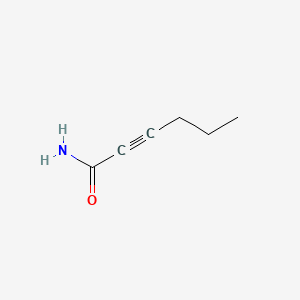

Hex-2-ynamide

Description

Significance of Ynamides in Contemporary Organic Synthesis

Ynamides have emerged over the past two decades as powerful and versatile building blocks in organic synthesis. orgsyn.orgrsc.org Their growing importance stems from a unique balance of reactivity and stability. Unlike the related ynamines, which are highly sensitive and prone to hydrolysis, the presence of an electron-withdrawing group on the nitrogen atom of ynamides tempers their reactivity, making them more stable and easier to handle. brad.ac.uksioc-journal.cn This stability does not significantly diminish their synthetic utility; in fact, it allows for a wide range of controlled chemical transformations. sioc-journal.cn

The electronic nature of ynamides, with a nucleophilic β-carbon and an electrophilic α-carbon, allows them to participate in a diverse array of reactions. brad.ac.uksioc-journal.cn These include:

Cycloaddition Reactions: Ynamides are excellent partners in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, providing efficient routes to construct complex carbocyclic and heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals. nih.govrsc.orgrsc.orgrsc.org

Transition-Metal Catalysis: They are exceptional substrates in transition metal-catalyzed reactions, including processes initiated by oxidation, amination, and cycloisomerization. acs.orgacs.org These methods enable the efficient and atom-economical assembly of valuable nitrogen-containing molecules. acs.org

Electrophilic Activation: Ynamides can be readily activated by electrophiles, such as protons or metal complexes, to generate highly reactive keteniminium ions. scispace.comresearchgate.netacs.org These intermediates can be trapped by a wide range of nucleophiles, leading to the formation of highly substituted enamides and other valuable products. scispace.comnih.gov

Peptide Synthesis: Ynamides have been developed as coupling reagents that can facilitate amide and ester bond formation with minimal racemization, a critical challenge in peptide synthesis. nih.govacs.org

This broad reactivity makes ynamides invaluable for synthesizing nitrogen-containing compounds, which are key structural motifs in many natural products and medicinally relevant molecules. sioc-journal.cnacs.org

| Reaction Type | Description | Key Intermediates/Products | References |

|---|---|---|---|

| Cycloadditions ([2+2], [3+2], [4+2]) | Ring-forming reactions with various partners (e.g., ketenes, azides, dienes). | Cyclobutenones, Pyrroles, Tetrahydroindoles | nih.govrsc.orgrsc.orgthieme-connect.comacs.org |

| Transition Metal-Catalyzed Tandem Reactions | Sequential reactions catalyzed by metals (e.g., Au, Cu, Pd, Rh) to build molecular complexity. | N-Heterocycles (e.g., Indoles, Isoquinolones) | acs.orgacs.orgthieme-connect.com |

| Electrophilic Activation | Generation of highly electrophilic species upon reaction with an electrophile. | Keteniminium ions, α-Halo Amides | scispace.comresearchgate.netacs.orgnih.gov |

| Carbometalation | Regio- and stereoselective addition of organometallic reagents across the triple bond. | Vinylcopper species, Polysubstituted Enamides | nih.govbeilstein-journals.org |

| Coupling Reagents | Use as activators for carboxylic acids to form amide or ester bonds. | α-Acyloxyenamide active esters, Peptides | nih.govacs.org |

Historical Context of Ynamide Chemistry Development

The chemistry of ynamides has a history marked by a long period of limited investigation followed by a rapid surge in interest. Although the first ynamides were discovered by Viehe in 1972, their synthetic potential remained largely untapped for nearly three decades. taylorfrancis.comroutledge.com This initial lack of exploration was primarily due to the limited and often harsh methods available for their synthesis, which restricted the scope of accessible ynamide structures. orgsyn.org

The renaissance of ynamide chemistry began at the start of the 21st century. taylorfrancis.comroutledge.com A pivotal moment was the development of efficient and general copper-catalyzed methods for their synthesis. orgsyn.org These new protocols, such as the coupling of amides with alkynyl bromides or 1,1-dibromo-1-alkenes, made a wide variety of ynamides readily available on a multi-gram scale. orgsyn.orgbham.ac.uk The increased accessibility of these building blocks had a dramatic impact, unleashing their full potential and spurring the design of numerous innovative and elegant synthetic transformations. routledge.comorgsyn.org Since then, the field has expanded at a remarkable rate, with a dramatic increase in publications dedicated to exploring the unique reactivity of this functional group. taylorfrancis.comsioc-journal.cn

Specific Academic Relevance of Hex-2-ynamide within Ynamide Research

Within the vast landscape of ynamide chemistry, specific compounds are often selected as model substrates to develop and showcase new synthetic methodologies. This compound and its derivatives, featuring a simple, unbranched alkyl chain, have served this purpose effectively in several key research areas. The hexyl group provides sufficient steric bulk to be representative of more complex alkyl chains without introducing confounding electronic effects or side reactions, making it an ideal standard for evaluating reaction scope and efficiency.

Key research findings where this compound or its direct precursors have been instrumental include:

Carbometalation Reactions: In studies on the carbocupration of ynamides, a derivative of this compound (specifically, an N-alkynylsulfonamide with R¹ = Hex) was used as a primary substrate. beilstein-journals.org These experiments demonstrated that organocopper reagents add with high regio- and stereoselectivity to form vinylcopper species, which are versatile intermediates for creating polysubstituted enamides. beilstein-journals.org The use of the hexyl-substituted ynamide established the general applicability of the method to simple alkyl-substituted ynamides. beilstein-journals.org

Dearomative Spirocyclization: A novel one-pot dearomative spirocyclization to produce aza-spiro piperidines utilized a this compound derivative (where R² = Hex) as the starting material. nih.govrsc.org The successful copper-catalyzed carbomagnesiation and subsequent spirocyclization of this substrate demonstrated a powerful new route to complex, three-dimensional N-heterocycles, which are of significant interest in medicinal chemistry. nih.govrsc.org

Intramolecular Diels-Alder Reactions: The feasibility of using ynamides as dienophiles in intramolecular [4+2] cycloadditions was explored using a substrate derived from this compound (specifically, a diene-tethered N-tosylynamide). thieme-connect.com This research showed for the first time that rhodium(I) complexes could effectively catalyze the cycloaddition to form synthetically valuable tetrahydroindoles, opening a new avenue for alkaloid synthesis. thieme-connect.com

The consistent use of this compound and its close analogues in these and other foundational studies underscores its academic relevance. It functions as a benchmark compound, allowing for the direct comparison of different synthetic methods and providing clear, interpretable results that have helped to build the robust and diverse toolbox that ynamide chemistry represents today.

| Research Area | Specific Derivative Used | Key Finding | References |

|---|---|---|---|

| Carbometalation | N-(Oxazolidinone)-Hex-2-ynamide | Demonstrated high regio- and stereoselectivity in the addition of MeCu, forming a vinylcopper intermediate. | beilstein-journals.org |

| Dearomative Spirocyclization | N-(Pyridinyl)-N-(methoxycarbonyl)-Hex-2-ynamide | Served as the initial substrate to establish a novel one-pot synthesis of aza-spiro piperidines. | nih.govrsc.org |

| Intramolecular [4+2] Cycloaddition | Diene-tethered N-(p-toluenesulfonyl)-Hex-2-ynamide | Used to demonstrate the first examples of transition metal-catalyzed intramolecular Diels-Alder reactions of ynamides. | thieme-connect.com |

Structure

3D Structure

Properties

CAS No. |

62155-28-6 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

hex-2-ynamide |

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-3H2,1H3,(H2,7,8) |

InChI Key |

SAYXEQMGJCIVHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hex 2 Ynamide and Its Homologs

Catalytic Approaches to Ynamide Synthesis

Transition metal catalysis has revolutionized ynamide synthesis, offering efficient and highly selective routes. acs.org These methods often involve the formation of a carbon-nitrogen bond through cross-coupling reactions, providing access to a wide array of structurally diverse ynamides.

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation of terminal alkynes represents a powerful method for the synthesis of 2-ynamides. d-nb.info This approach typically involves the reaction of a terminal alkyne, an amine, and a source of carbon monoxide in the presence of a palladium catalyst. rsc.org For instance, the aminocarbonylation of alkynes can be achieved using Co2(CO)8 as a carbonyl source, proceeding under mild conditions at room temperature in the air. rsc.org This method demonstrates good tolerance for various substrates, including aryl and primary amines. rsc.org

In some protocols, oxidative carbonylation is employed, where an oxidant is used to facilitate the catalytic cycle. researchgate.netunipa.it Palladium(II) iodide-based systems have been shown to be effective for the oxidative aminocarbonylation of terminal alkynes with secondary amines, leading to 2-ynamides in fair to high yields. unipa.it The use of molecular oxygen as a benign oxidant has also been explored, offering a more sustainable approach. researchgate.net Challenges such as the use of hazardous solvents and gas mixtures have been addressed by employing additives like tetrabutylammonium (B224687) iodide ([NBu4]I), which allows the reaction to be performed in solvents like ethyl acetate (B1210297). d-nb.info

A notable application of this methodology is the synthesis of 2-oxazolidinones through a palladium-catalyzed oxidative carbonylation of propargylic amines. mdpi.com This reaction proceeds via a 2-ynamide intermediate formed through the oxidative aminocarbonylation of the triple bond. mdpi.com

| Catalyst System | Carbonyl Source | Key Features |

| Pd2(dba)3 / Xantphos | Co2(CO)8 | Mild conditions (room temperature, air), good substrate tolerance. rsc.org |

| PdI2 / KI | CO gas | Effective for oxidative aminocarbonylation of terminal alkynes with secondary amines. unipa.it |

| PdCl2 / PPh3 | CO gas | Can be used for the synthesis of 2-ynamides with diethylamine. d-nb.info |

| Pd(OAc)2 / P(3-tol)3 | - | Used for the α-regioselective and stereoselective addition of aryl boronic acids to ynamides. brad.ac.uk |

Copper-Catalyzed C-N Bond Formation Reactions

Copper-catalyzed C-N bond formation has become one of the most general and versatile methods for synthesizing ynamides. ulb.ac.beorgsyn.orgbrad.ac.uk This approach, often referred to as an Ullmann-type coupling, typically involves the reaction of an amide with an alkynyl halide or a related electrophilic alkyne species. brad.ac.uk

A significant breakthrough was the development of a Cu(I)-catalyzed coupling of alkynyl bromides with a wide range of amides, including oxazolidinones, lactams, and carbamates. brad.ac.ukorganic-chemistry.org The use of ligands such as N,N'-dimethylethylenediamine (DMEDA) and a base like K3PO4 was found to be effective, although initially requiring harsh heating conditions. brad.ac.ukorganic-chemistry.org Subsequent improvements led to milder conditions and broader substrate scope. For example, the combination of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) and 1,10-phenanthroline (B135089) has been identified as a robust catalytic system for the amidation of alkynyl bromides with various nitrogen nucleophiles. brad.ac.ukorganic-chemistry.org

The reaction can also be performed using terminal alkynes directly through an oxidative coupling process. brad.ac.uk For instance, a copper-catalyzed aerobic oxidative coupling of terminal alkynes with nitrogen nucleophiles like cyclic carbamates, amides, and ureas provides a direct route to ynamides. acs.org

Various alkynylating agents have been employed in these copper-catalyzed reactions, including:

Alkynyl bromides and iodides : The choice between bromide and iodide can influence the reaction outcome, with bromides often providing more consistent results. organic-chemistry.org

1,1-Dibromoalkenes : These serve as practical precursors to alkynyl bromides in situ and can be coupled with a variety of nitrogen nucleophiles. ulb.ac.beorgsyn.orgbrad.ac.uk

1,2-Dibromoalkenes : These have also been used for ynamide synthesis, though they can be less efficient for certain substrates. brad.ac.uk

Potassium alkynyltrifluoroborates : These stable and easy-to-handle reagents couple with amides under base-free conditions. brad.ac.uk

The table below summarizes some of the common copper catalyst systems used for ynamide synthesis.

| Copper Source | Ligand | Base | Alkynylating Agent |

| CuCN | DMEDA | K3PO4 | Alkynyl bromides |

| CuSO4·5H2O | 1,10-phenanthroline | K3PO4 | Alkynyl bromides |

| CuI | DMEDA | Cs2CO3 | 1,1-Dibromoalkenes |

| CuCl2·2H2O | 1,2-dimethylimidazole | None | Potassium alkynyltrifluoroborates |

Gold-Catalyzed Approaches in Ynamide Synthesis

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating the C-C triple bond of ynamides towards a variety of transformations, including cyclizations and annulations. brad.ac.ukrsc.org The high electrophilicity of the keteniminium intermediate formed upon gold coordination to the ynamide is a key feature of this reactivity. rsc.orgnih.gov

Gold-catalyzed reactions often involve the intramolecular reaction of a pendant nucleophile onto the activated ynamide. For example, gold catalysts can promote the cascade cyclization of N-propargyl ynamides to generate complex polycyclic structures like indeno[1,2-c]pyrroles. rsc.org An interesting aspect of these reactions is the potential for unusual regioselectivity, with cyclization sometimes occurring at the β-carbon of the ynamide. rsc.org

Another notable application is the gold-catalyzed 1,1-carboalkoxylation of oxetane-ynamides. acs.org This reaction proceeds through an exocyclic metal carbene intermediate and allows for the divergent and atom-economical synthesis of tricyclic N-heterocycles. acs.org Gold catalysts can also mediate [4+2] and [2+2+2] cycloadditions of ynamides with enol ethers. brad.ac.uk

Other Transition Metal-Mediated Syntheses

Besides palladium, copper, and gold, other transition metals have also been utilized in ynamide synthesis and functionalization. For instance, rhodium catalysts have been employed in the intramolecular [2+2+2] cycloaddition of yne-ynamides to construct indole (B1671886) scaffolds. rsc.org Cobalt catalysts can mediate the cycloisomerization of yne-ynamides with nitriles to generate bicyclic aminopyridines. brad.ac.uk Nickel-catalyzed systems, such as NiCl2(DME)/dppp/Zn, have been used for the [2+2+2] cycloaddition of ynamide-nitriles with alkynes to produce carboline derivatives. brad.ac.uk

Non-Catalytic and Stoichiometric Routes to Ynamide Analogs

Prior to the widespread adoption of catalytic methods, ynamide synthesis relied on non-catalytic and stoichiometric approaches. ulb.ac.beorgsyn.orgbrad.ac.uk One of the earliest methods involved the dehydrohalogenation of halo-substituted enamides. brad.ac.uk For example, N-(1-chloroalkenyl)ureas can be treated with a strong base like potassium tert-butoxide to afford N-alkynylureas. brad.ac.uk Another approach involves the elimination of dihalogenated enamides, such as β,β-dichloroenamides, using organolithium reagents like n-BuLi to generate lithiated ynamide intermediates. brad.ac.uk These intermediates can then be trapped with various electrophiles to produce functionalized internal ynamides. brad.ac.uk

The reaction of lithiated amides with electrophilic alkynyliodonium salts is another important stoichiometric route. brad.ac.uknih.gov This reaction is believed to proceed through a highly electrophilic vinyl carbene intermediate that undergoes a 1,2-migration to form the ynamide. brad.ac.uk

Danheiser and coworkers developed a stoichiometric copper-mediated protocol that operates under mild, room-temperature conditions. nih.gov In this method, the amide is first converted to a copper amide complex using stoichiometric amounts of CuI and a strong base like KHMDS. This complex is then reacted with an alkynyl halide to furnish the ynamide in good yields. nih.gov

Modular and Diversity-Oriented Synthetic Platforms

The development of modular and diversity-oriented synthetic platforms has significantly broadened the accessibility and structural variety of ynamides. rsc.orgrsc.org These strategies allow for the rapid assembly of ynamide libraries with diverse substitution patterns by combining different building blocks.

A notable example of a modular synthesis uses trichloroethene as an inexpensive two-carbon synthon. rsc.orgrsc.org In this approach, the addition of an amide to dichloroacetylene (B1204652) (generated in situ from trichloroethene) forms a dichloroenamide, which is a direct precursor to the ynamide via elimination. rsc.org This method is highly flexible and tolerates a wide range of amides, including acyclic carbamates, hindered amides, and aryl amides, as well as various electrophiles. rsc.orgrsc.org

Diversity-oriented synthesis strategies have been employed to construct complex molecular scaffolds from ynamides. cam.ac.uk For example, tandem reactions, such as a benzannulation/ring-closing metathesis sequence, allow for the construction of highly substituted benzofused nitrogen heterocycles from ynamide starting materials. acs.org These modular approaches are invaluable for generating chemical diversity for applications in drug discovery and materials science. pitt.edu

Trichloroethene-Mediated Approaches

A particularly robust and modular route to ynamides, including structures like Hex-2-ynamide, utilizes trichloroethene (TCE) as an inexpensive and readily available two-carbon synthon. rsc.orgrsc.org This methodology overcomes many limitations of previous copper-catalyzed coupling methods, which often struggle with hindered, acyclic, or poorly nucleophilic amides. rsc.org The strategy involves a two-step sequence that allows for late-stage diversification of the alkyne substituent. rsc.org

The general synthesis begins with the addition of an amide to dichloroacetylene, which is generated in situ from TCE under basic conditions. This addition produces a key intermediate, a (Z)-α,β-dichloroenamide. rsc.orgbrad.ac.uk In the second step, treatment of the dichloroenamide with two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) generates a lithiated ynamide intermediate. This intermediate is then trapped by an appropriate electrophile to furnish the final disubstituted ynamide product. nih.govresearchgate.net

For the synthesis of this compound, one would start with an appropriate amide (e.g., N-benzyl methanesulfonamide) and react it with TCE. The resulting dichloroenamide intermediate would then be treated with n-BuLi, followed by quenching with an electrophile such as propyl iodide, to yield the target compound. The flexibility of this method allows for the synthesis of a wide array of ynamides by varying both the starting amide and the final electrophile. rsc.orgresearchgate.net

Table 1: Examples of Ynamide Synthesis via Trichloroethene-Mediated Approach This table illustrates the versatility of the method with various amides and electrophiles, based on findings from Anderson et al. The synthesis of this compound is a direct extension of this established methodology.

| Starting Amide (Nitrogen Nucleophile) | Electrophile (R²) | Resulting Ynamide Product | Yield (%) |

|---|---|---|---|

| N-benzyl-4-methylbenzenesulfonamide | Iodoethane | N-benzyl-N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide | 82 |

| N-benzyl-4-methylbenzenesulfonamide | Iodomethane | N-benzyl-4-methyl-N-(prop-1-yn-1-yl)benzenesulfonamide | 91 |

| N-benzyl-4-methylbenzenesulfonamide | Propargyl bromide | N-benzyl-N-(buta-1,3-diyn-1-yl)-4-methylbenzenesulfonamide | 75 |

| Oxazolidin-2-one | 1-Iodopropane | 3-(Hex-2-yn-1-yl)oxazolidin-2-one | 83 |

| N-phenylacetamide | Iodoethane | N-(but-2-yn-1-yl)-N-phenylacetamide | 76 |

| tert-butyl phenylcarbamate | Iodomethane | tert-butyl (prop-1-yn-1-yl)(phenyl)carbamate | 81 |

Deprotonation-Electrophilic Trapping Strategies

The functionalization of terminal ynamides via deprotonation followed by trapping with an electrophile is a fundamental strategy for elaborating their structure. nih.gov However, direct deprotonation can sometimes yield unsatisfactory results. nih.gov A highly effective alternative involves the in situ formation of the lithiated ynamide from its β,β-dichloroenamide precursor, as described in the trichloroethene-mediated approach. nih.govresearchgate.net

In this one-pot procedure, the β,β-dichloroenamide is treated with two equivalents of n-butyllithium at -78 °C. The first equivalent induces elimination to form a chloroalkyne, which is then immediately deprotonated by the second equivalent to generate the lithiated terminal ynamide. This nucleophilic species can then be reacted with a wide range of electrophiles to produce disubstituted ynamides in good to high yields. nih.gov

This method provides a powerful way to synthesize homologs of this compound. For instance, starting from a dichloroenamide derived from a simple amide, treatment with n-BuLi and subsequent reaction with an electrophile like propyl iodide would generate the corresponding this compound derivative. The scope of this reaction is broad, encompassing various carbonyl compounds, alkyl halides, and other electrophilic reagents. nih.govresearchgate.net

Table 2: Electrophilic Trapping of in situ Generated Lithiated Ynamides Data adapted from Saá and co-workers, demonstrating the scope of electrophiles for trapping lithiated ynamides formed from dichloroenamide precursors. nih.gov

| Dichloroenamide Precursor | Electrophile | Product | Yield (%) |

|---|---|---|---|

| (Z)-N-benzyl-N-(2,2-dichlorovinyl)-4-methylbenzenesulfonamide | Benzaldehyde | N-benzyl-N-(3-hydroxy-3-phenylprop-1-yn-1-yl)-4-methylbenzenesulfonamide | 88 |

| (Z)-N-benzyl-N-(2,2-dichlorovinyl)-4-methylbenzenesulfonamide | Acetone | N-benzyl-N-(3-hydroxy-3-methylbut-1-yn-1-yl)-4-methylbenzenesulfonamide | 85 |

| (Z)-N-benzyl-N-(2,2-dichlorovinyl)-4-methylbenzenesulfonamide | Ethyl chloroformate | Ethyl 3-(N-benzyl-4-methylphenylsulfonamido)prop-2-ynoate | 90 |

| (Z)-N-benzyl-N-(2,2-dichlorovinyl)-4-methylbenzenesulfonamide | Iodine | N-benzyl-N-(iodoethynyl)-4-methylbenzenesulfonamide | 75 |

| (Z)-N-benzyl-N-(2,2-dichlorovinyl)-4-methylbenzenesulfonamide | Trimethylsilyl chloride | N-benzyl-4-methyl-N-((trimethylsilyl)ethynyl)benzenesulfonamide | 92 |

Late-Stage Functionalization via Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and chemoselective method for the late-stage functionalization of complex molecules. researchgate.netnih.govepa.gov Ynamides are excellent substrates for this transformation, reacting with azides to produce highly stable 1-substituted-4-amino-1,2,3-triazole adducts with high regioselectivity. researchgate.net This strategy is particularly valuable for introducing complex biological or functional moieties onto a core molecular scaffold. rsc.orggifu-pu.ac.jp

A novel diversification strategy has been developed that leverages this chemistry. rsc.orggifu-pu.ac.jpgifu-pu.ac.jp The process begins with the copper-catalyzed electrophilic diynylation of a sulfonamide using a silyl-protected diynyl benziodoxolone reagent. After synthesis of the diynamide, the silyl (B83357) protecting group is removed to unmask a terminal alkyne. This terminal diynamide is then subjected to a late-stage CuAAC reaction with a complex, molecule-derived azide (B81097). gifu-pu.ac.jp

This sequence enables the synthesis of ynamides bearing substituents such as pyrene, amino acids, nucleosides, and carbohydrates, which would be difficult to achieve using traditional methods due to harsh reaction conditions or substrate incompatibility. gifu-pu.ac.jpgifu-pu.ac.jp Although this specific strategy focuses on diynamides, the underlying principle of using CuAAC for late-stage functionalization is broadly applicable to terminal ynamides like hex-1-ynamide, a homolog of this compound.

Table 3: Synthesis of Complex Ynamide-Derived Triazoles via Late-Stage CuAAC This table showcases the synthesis of complex triazoles from a terminal diynamide and various functional azides, as reported by Ito, Tada, and colleagues. gifu-pu.ac.jp

| Azide Substrate | Resulting Triazole Product | Yield (%) |

|---|---|---|

| Benzyl (B1604629) azide | Product with benzyl-triazole moiety | 94 |

| 1-(azidomethyl)pyrene | Product with pyrene-triazole moiety | 80 |

| (S)-methyl 2-azido-3-phenylpropanoate | Product with phenylalanine methyl ester-triazole moiety | 75 |

| 3'-azido-3'-deoxythymidine (AZT) | Product with AZT-triazole moiety | 71 |

| 2-azidoethyl-2-acetamido-2-deoxy-β-D-glucopyranoside | Product with N-acetylglucosamine-triazole moiety | 68 |

Synthesis of Chiral Hex-5-yn-2-one Precursors

Chiral γ-alkynyl ketones, such as hex-5-yn-2-one, are valuable precursors in the total synthesis of complex natural products, including photosynthetic hydroporphyrins like bacteriochlorophyll (B101401) a. rsc.orgrsc.org The development of synthetic routes to these chiral building blocks in high enantiomeric purity is therefore of significant interest.

One successful strategy for preparing a family of chiral hex-5-yn-2-ones involves the use of a chiral Weinreb pentynamide as a key intermediate. rsc.orgrsc.org The synthesis begins with a known chiral carboxylic acid, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, which is converted into its corresponding Weinreb amide. This intermediate is then treated with specific one-carbon synthons to create the 1-hydroxyhex-5-yn-2-one scaffold, which contains the two required stereocenters. rsc.org

Further derivatization of this scaffold allows for the synthesis of various chiral hex-5-yn-2-ones with diverse functional groups at the C1 position. For example, improved routes to (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one have been developed through the derivatization of the chiral Weinreb pentynamide. rsc.org This work provides access to a range of densely functionalized chiral hexynones, prepared on a multigram scale while maintaining high stereochemical integrity, highlighting their utility as key building blocks in complex synthesis. rsc.org

Table 4: Key Intermediates and Products in Chiral Hex-5-yn-2-one Synthesis Based on the synthetic work by the Lindsey group. rsc.orgrsc.org

| Compound Name/Description | Role in Synthesis | Key Features |

|---|---|---|

| (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid | Starting Material | Chiral acid prepared via a Schreiber-modified Nicholas reaction. |

| Chiral Weinreb pentynamide | Key Intermediate | Derived from the starting acid; reacts with one-carbon synthons. |

| 1-hydroxyhex-5-yn-2-one scaffold | Core Structure | Contains two stereocenters; allows for diverse protection of the hydroxyl group. |

| (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one | Target Precursor | A specific chiral hexynone precursor for bacteriochlorophyll synthesis. |

Mechanistic Investigations of Hex 2 Ynamide and Ynamide Reactivity

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions of ynamides provide efficient routes to various cyclic and heterocyclic structures. Understanding the underlying mechanisms is crucial for controlling the selectivity and outcome of these transformations.

The scandium(III) triflate (Sc(OTf)₃)-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with ynamides offers a direct pathway to synthesize 2-amino-bicyclo[2.1.1]hexenes. rsc.orgresearchgate.net These products are of interest as they can be considered bioisosteres of substituted benzenes and anilines. rsc.orgresearchgate.net The reaction proceeds under mild conditions and is notable for utilizing the carbon-carbon triple bond of the ynamide as a coupling partner with BCBs. rsc.org

The proposed mechanism for this reaction involves the following key steps rsc.orgresearchgate.netresearchgate.net:

Activation of Bicyclobutane: The Lewis acid, Sc(OTf)₃, activates the bicyclobutane, making it more susceptible to nucleophilic attack.

Nucleophilic Addition: The nitrogen lone pair of the ynamide facilitates the nucleophilic addition of the alkyne to the activated bicyclobutane. This step is a departure from typical ynamide reactivity where the β-carbon is the nucleophilic center.

Intermediate Formation: This addition leads to the formation of a zwitterionic intermediate containing an enolate and a keteniminium ion. rsc.orgresearchgate.net

Intramolecular Annulation: The final step is an intramolecular cyclization of the enolate onto the keteniminium species, which results in the formation of the 2-amino-bicyclo[2.1.1]hexene product. rsc.orgresearchgate.netresearchgate.net

This reaction pathway has been supported by mechanistic experiments and highlights the unique reactivity of ynamides when paired with strained ring systems like bicyclobutanes. rsc.orgresearchgate.net The regioselectivity of the reaction is attributed to the zwitterionic resonance structure of the ynamide. semanticscholar.org

Below is a table summarizing the yields of various 2-amino-bicyclo[2.1.1]hexenes synthesized through this method.

| Ynamide Substituent (Ar) | Product | Yield (%) |

| 4-MeC₆H₄ | 3a | 70 |

| 4-MeOC₆H₄ | 3b | 75 |

| 4-FC₆H₄ | 3c | 65 |

| 4-ClC₆H₄ | 3d | 68 |

| 4-BrC₆H₄ | 3e | 62 |

| 4-CF₃C₆H₄ | 3f | 55 |

| 3-MeC₆H₄ | 3g | 72 |

| 3-ClC₆H₄ | 3h | 66 |

| 2-MeC₆H₄ | 3i | 58 |

| Naphthyl | 3j | 63 |

| Thiophenyl | 3k | 60 |

Data sourced from multiple studies showcasing the scope of the reaction. researchgate.netsemanticscholar.org

The [2+2] cycloaddition of ynamides with ketenes is a well-established method for the synthesis of 3-aminocyclobutenones, which are valuable synthetic intermediates due to their ring strain and reactivity. rsc.org The mechanism of this reaction is generally considered to be a concerted process. rsc.org

In a typical procedure, a ketene (B1206846), often generated in situ from an acyl chloride, reacts with an ynamide. rsc.org For instance, the palladium-catalyzed cyclization of ynamides with acyl chlorides proceeds via the in situ generation of a monosubstituted ketene, which then undergoes a [2+2] cycloaddition with the ynamide to form the corresponding 3-aminocyclobutenone. rsc.org

A related and mechanistically interesting transformation is the palladium-catalyzed cascade reaction of N-allyl-ynamides. researchgate.netnih.gov This process involves:

N-to-C Allyl Transfer: The palladium catalyst facilitates the rearrangement of the N-allyl ynamide to a ketenimine intermediate. researchgate.netnih.gov

Intramolecular [2+2] Cycloaddition: The newly formed ketenimine then undergoes an intramolecular [2+2] cycloaddition with the tethered alkene. researchgate.netnih.gov

This tandem sequence is highly stereoselective and can lead to either fused or bridged bicyclic imines, depending on the substitution pattern of the alkene. nih.gov This highlights the versatility of ketenimine intermediates derived from ynamides in constructing complex molecular architectures.

The [3+2] cycloaddition between azides and alkynes, a cornerstone of click chemistry, is also applicable to ynamides for the synthesis of 1,2,3-triazoles. The mechanism of the copper-catalyzed version of this reaction with ynamines (a related class of compounds) has been studied in detail and provides insights that can be extended to ynamides. burleylabs.co.uknih.gov

A proposed mechanistic model for the copper(II) acetate-catalyzed ynamine-azide cycloaddition identifies a dual catalytic cycle. burleylabs.co.uknih.gov

Formation of a Cu(I) Species: The reaction is initiated by the Glaser–Hay coupling of the terminal ynamine, which generates a Cu(I) species. This Cu(I) species is the active catalyst for the cycloaddition. burleylabs.co.uknih.gov

[3+2] Cycloaddition: The Cu(I) catalyst then facilitates the [3+2] cycloaddition between the ynamine and the azide (B81097) to form the 1,4-triazole product. burleylabs.co.uk

Interestingly, the structure of the ynamine itself can play a role in the catalytic cycle, assisting in C-H activation and copper coordination. burleylabs.co.uk After the cycloaddition is complete, a resting state copper complex can be formed, which can be reactivated to continue the catalytic cycle. burleylabs.co.uk While this specific study focused on ynamines, the fundamental principles of copper-catalyzed azide-alkyne cycloadditions are relevant to ynamides as well.

Elucidation of Addition Reaction Mechanisms

Addition reactions to the carbon-carbon triple bond of ynamides are fundamental transformations that lead to a variety of functionalized enamides. The mechanisms of these reactions often involve unique intermediates and pathways.

The hydrative aminoxylation of ynamides is a fascinating reaction that can proceed through two distinct mechanistic pathways, both involving the versatile persistent radical TEMPO and its oxidized oxoammonium derivative, TEMPO⁺. nih.gov This dual reactivity underscores the subtle factors that can influence reaction mechanisms.

The two proposed mechanisms are:

Polar-Radical Crossover Mechanism: This pathway likely involves an initial polar step, followed by the involvement of radical species. The combination of polar and radical intermediates is a less explored area of organic synthesis. nih.govresearchgate.net

Cationic Activation Mechanism: This is a rarer pathway that proceeds through the activation of the ynamide by a cationic species. nih.gov

Both mechanisms have been elucidated through a combination of experimental studies and in-depth DFT calculations. nih.gov The ability of the reaction to switch between these two pathways depending on the reaction conditions highlights the rich and complex reactivity of ynamides.

A one-pot dearomative spirocyclization of ynamides has been developed, providing access to diverse aza-spiro dihydropyridine (B1217469) scaffolds. huji.ac.ilresearchgate.netnih.gov This transformation is initiated by a copper-catalyzed carbomagnesiation reaction. The proposed mechanism involves the following steps:

Carbomagnesiation: A copper catalyst facilitates the chemo-, regio-, and stereoselective addition of a Grignard reagent across the alkyne of the ynamide. This step forms a vinyl metal intermediate. huji.ac.ilresearchgate.netnih.gov

Dearomative Spirocyclization: Upon the addition of a Lewis acid, the vinyl metal intermediate undergoes a regioselective nucleophilic attack on a tethered aromatic ring, leading to a dearomatization event and the formation of the spirocyclic product. huji.ac.ilresearchgate.net

This method is highly versatile, allowing for the use of various Grignard reagents, ynamides, and acylating agents to generate a wide range of spiro N-heterocycles. researchgate.netnih.gov Subsequent hydrogenation of the resulting dihydropyridine ring can provide access to both partially and fully saturated spirocyclic frameworks. researchgate.net

The table below shows the scope of the dearomative spirocyclization with different Grignard reagents and ynamides.

| Grignard Reagent (R¹MgX) | Ynamide Substituent (R²) | Product | Yield (%) |

| EtMgBr | Ph | 3a | 78 |

| n-BuMgBr | Ph | 3b | 75 |

| i-PrMgBr | Ph | 3c | 65 |

| PhMgBr | Ph | 3d | 82 |

| EtMgBr | 4-MeC₆H₄ | 3e | 72 |

| EtMgBr | 4-ClC₆H₄ | 3f | 68 |

| n-BuMgBr | 4-MeOC₆H₄ | 3g | 70 |

Data compiled from studies on dearomative spirocyclization of ynamides. researchgate.netresearchgate.net

Mechanisms of Rearrangement and Cascade Reactions

Palladium catalysts can mediate the rearrangement of N-allyl ynamides through a unique allyl transfer mechanism. The process is initiated by the oxidative addition of a Pd(0) species to the N-allyl ynamide. brad.ac.uknih.gov This step forms a key ynamido-π-allyl palladium complex. brad.ac.uknih.govnih.gov This intermediate exists in equilibrium with a ketenimino-π-allyl complex. brad.ac.uk

While ionic reactions of ynamides are well-established, radical-based transformations have emerged as a powerful complementary strategy. researchgate.netresearchgate.net In these reactions, ynamides typically act as electron-rich radical acceptors. acs.org The addition of a radical species generally occurs regioselectively at the β-carbon of the ynamide triple bond, leading to the formation of a vinyl radical intermediate. acs.org

Several types of radical-initiated transformations have been developed:

Addition of Carbon-Centered Radicals : The reaction between ynamides and cyclic α-dicarbonyl radicals, generated from a Mn(OAc)₃/Cu(OAc)₂ system, leads to the synthesis of 2-aminofurans. The mechanism involves the addition of the α-dicarbonyl radical to the ynamide, oxidation of the resulting vinyl radical to a keteniminium ion, and subsequent polar cyclization. acs.orgresearchgate.net

Sulfur- and Selenyl-Radical-Triggered Cyclizations : In specifically designed substrates like yne-tethered ynamides, a thiyl or selenyl radical can trigger a cyclization cascade. researchgate.netrsc.org Interestingly, studies have shown that in certain systems, a simple alkyne can be more reactive towards the radical than the ynamide moiety, allowing for selective initiation at the alkyne followed by cyclization onto the ynamide. researchgate.netresearchgate.net

Fragmentary Rearrangement Cascades : A radical-initiated fragmentary cyclization cascade of ene-ynamides can produce complex brad.ac.ukacs.org-annulated indoles. nih.govbham.ac.uk This sequence involves intermolecular radical addition, intramolecular cyclization, aryl migration, and a final C(sp²)-N cyclization. nih.govbham.ac.uk

The oxidation of ynamides can initiate powerful tandem and cascade reactions for the synthesis of complex N-heterocycles. acs.orgnih.gov These protocols often utilize non-noble-metal catalysts, which can inhibit overoxidation issues sometimes seen with other methods. acs.orgnih.gov

Examples include:

Zinc-catalyzed Ynamide Oxidation/C–H Functionalization : This process can be used for the divergent synthesis of isoquinolones and β-carbolines. acs.orgnih.gov

Copper-catalyzed Ynamide Oxidation/Carbene Metathesis : This strategy provides access to structures like pyrrolo[3,4-c]quinolin-1-ones. acs.orgnih.gov

Photocatalytic Oxidative Cyclopropanation : Using an organic acridinium (B8443388) photocatalyst, ene-ynamides can undergo single-electron oxidation to form a cationic vinyl radical intermediate. This reactive species can then participate in cascades to form polyfunctionalized 3-aza[n.1.0]bicycles under mild, metal-free conditions. researchgate.net

Computational Chemistry and Theoretical Insights

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of ynamide reactions. acs.orgnih.govrsc.org These theoretical studies provide deep insights into reaction pathways, transition state geometries, and the factors governing reactivity and selectivity.

Key contributions of computational chemistry include:

Elucidating Reaction Pathways : DFT calculations have been used to map the entire mechanistic pathway for reactions like the gold-catalyzed intramolecular hydroalkylation of ynamides. researchgate.netacs.orgnih.gov These studies helped identify a highly reactive gold-keteniminium ion intermediate and established that a brad.ac.uknih.gov-hydride shift is the rate-determining step. acs.orgnih.gov

Rationalizing Selectivity : In the organocatalytic hydroboration of ynamides, DFT studies have systematically investigated competing pathways to explain the origins of regio- and stereoselectivity. rsc.org The calculations showed that for ynamides, a water-assisted 1,2-proton transfer pathway is favored over a 1,2-borotopic transfer, explaining the observed product distribution. rsc.org

Understanding Catalyst Roles : Theoretical investigations into the palladium-catalyzed hydrogermylation of ynamides explained how ligand sterics control the inversion of regioselectivity by affecting the geometry of competing transition states. chemrxiv.org

Validating Mechanistic Proposals : In radical-initiated cascades, DFT calculations have supported proposed mechanisms, such as the oxidation of an N-centered radical to a cation before the final C-N bond formation in the synthesis of brad.ac.ukacs.org-annulated indoles. nih.govbham.ac.uk Similarly, in ynamide-mediated amide bond formation, computations have detailed the role of the carboxylic acid as a bifunctional catalyst that promotes the key aminolysis step. rsc.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving ynamides. pitt.edu These computational studies allow for the detailed examination of reaction pathways that are often difficult to probe experimentally. DFT calculations can model complex processes, including cycloadditions, rearrangements, and reactions initiated by acid catalysis or transition metals. researchgate.netchinesechemsoc.orguohyd.ac.in

For instance, DFT studies have been instrumental in understanding the mechanistic intricacies of ynamide-mediated amide bond formation, revealing the kinetic favorability of ynamide hydrocarboxylation and the subsequent irreversible formation of a key vinyl acyloxy intermediate. rsc.org In the context of cycloaddition reactions, DFT calculations have helped to rationalize the formation of various heterocyclic products by mapping out the potential energy surfaces and identifying the most likely reaction pathways. rsc.org

Furthermore, DFT has been applied to elucidate the mechanisms of more complex cascades, such as the gold-catalyzed sulfonyl/sulfinyl migration and cycloisomerization of alkyne-tethered ynamides. uohyd.ac.in These studies provide critical insights into the sequence of events, including migrations and cyclization steps, that lead to the final products. Similarly, in organocatalytic intramolecular (4+2) annulations, DFT calculations have been used to propose a plausible stepwise mechanism involving the formation of a dienamine intermediate followed by a rate-determining nucleophilic addition. nih.gov

The table below summarizes findings from various DFT studies on ynamide reactivity, highlighting the types of reactions investigated and the key mechanistic insights gained.

| Reaction Type | Key Mechanistic Insight from DFT | Reference |

|---|---|---|

| Amide Bond Formation | Kinetically favorable hydrocarboxylation and irreversible formation of a vinyl acyloxy intermediate. rsc.org | rsc.org |

| Gold-Catalyzed Cycloisomerization | Stepwise mechanism involving chinesechemsoc.orgrsc.org-sulfonyl migration, umpolung 5-endo-dig cyclization, and deaurative rsc.orgrsc.org-sulfinylation. uohyd.ac.in | uohyd.ac.in |

| Organocatalytic (4+2) Annulation | Stepwise mechanism with rate-determining intramolecular nucleophilic addition of a dienamine intermediate. nih.gov | nih.gov |

| Ynamide Protonation-Initiated Polyene Cyclization | Proceeds via a double protonation pathway through keteniminium and iminium dications. chinesechemsoc.org | chinesechemsoc.org |

| Acid-Catalyzed Oxoarylation | Reveals diverse pathways and products available from a seemingly simple transformation. researchgate.net | researchgate.net |

Analysis of Energy Profiles and Transition States

A crucial aspect of mechanistic studies is the analysis of reaction energy profiles and the characterization of transition states. chemguide.co.ukyoutube.com This analysis provides quantitative information about the feasibility of a proposed reaction pathway, identifying the rate-determining step and the structures of the high-energy transition states that connect reactants, intermediates, and products.

Computational studies, often employing DFT, allow for the calculation of the Gibbs free energies of stationary points along the reaction coordinate. researchgate.net For example, in the organocatalytic intramolecular (4+2) annulation of enals with ynamides, the free energy barrier for the rate-determining cyclization step was calculated to be 22.0 kcal/mol. nih.gov The transition state for this step was located, and its structure provided insight into the origins of the observed enantioselectivity, which was attributed to steric effects and π-π stacking interactions. nih.gov

The stability of intermediates is another key feature revealed by energy profiles. In some reactions, intermediates may reside in deep energy wells, indicating they are relatively stable and potentially observable, while in other cases they are fleeting species. chemguide.co.uk For instance, in a Pd(0)-catalyzed reaction of N-allyl ynamides, a stable silyl-ketenimine intermediate was isolated, a finding that was supported by the computed energy profile. nih.gov

The following table presents data from computational analyses of energy profiles and transition states for various ynamide reactions.

| Reaction | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Key Structural Feature of Transition State | Reference |

|---|---|---|---|---|

| Organocatalytic (4+2) Annulation | Intramolecular nucleophilic addition | 22.0 | Steric repulsion and stabilizing π-π stacking | nih.gov |

| Gold-Catalyzed Acyl Migration/Cyclization | Acyl migration | 38.61 | Formation of an allene-bound metal complex | acs.org |

| Ynamide-Mediated Amide Bond Formation | Aminolysis of vinyl acyloxy intermediate | Not specified | Concerted amine nucleophilic substitution | rsc.org |

| Ynamide Protonation-Initiated Polyene Cyclization | Not specified | Not specified | Steric repulsions in the transition state determining diastereoselectivity | chinesechemsoc.org |

Theoretical Understanding of Ynamide Polarization Effects on Reactivity

The unique reactivity of ynamides is intrinsically linked to the strong polarization of the alkyne triple bond. rsc.org The nitrogen atom, being electron-donating, increases the electron density on the β-carbon, making it nucleophilic. Conversely, the α-carbon becomes electrophilic. rsc.orgsioc-journal.cn This inherent polarization is further modulated by the electron-withdrawing group (EWG) attached to the nitrogen atom, which tempers the reactivity and enhances the stability of the ynamide. sioc-journal.cnrsc.org

Theoretical studies have provided a deep understanding of how this polarization governs the reactivity and regioselectivity of ynamide reactions. rsc.org By varying the nature of the EWG on the nitrogen, the electronic properties of the ynamide can be fine-tuned, thereby controlling its reactivity in various transformations, including cycloadditions. rsc.org

Computational analyses, such as Natural Bond Orbital (NBO) calculations, can quantify the charges on the α- and β-carbons, providing a theoretical basis for the observed reactivity patterns. These calculations often correlate well with experimental observations, such as the regioselectivity of additions across the ynamide triple bond. For example, in many reactions, electrophiles add to the β-carbon, and nucleophiles add to the α-carbon, consistent with the calculated charge distribution.

This polarization effect is not limited to the immediate vicinity of the triple bond. In ethynylogous systems like 1,3-butadiynamides, the polarization can be extended, leading to a formal 1,4-polarization. nih.gov This extended conjugation opens up new avenues for reactivity, allowing for the selective functionalization of a C4 building block. nih.gov

The table below provides a summary of the theoretical understanding of ynamide polarization effects.

| Ynamide Feature | Electronic Effect | Consequence for Reactivity | Reference |

|---|---|---|---|

| Nitrogen lone pair | Donates electron density to the alkyne | Increases nucleophilicity of the β-carbon | rsc.orgsioc-journal.cn |

| Electron-withdrawing group (EWG) on nitrogen | Reduces electron density on nitrogen and the alkyne | Modulates reactivity and enhances stability | rsc.orgrsc.org |

| Resulting polarization | Electrophilic α-carbon and nucleophilic β-carbon | Dictates regioselectivity in addition and cycloaddition reactions | rsc.org |

| Ethynylogous extension (e.g., in 1,3-butadiynamides) | Formal 1,4-polarization | Enables selective functionalization of a C4 unit | nih.gov |

Synthetic Applications and Transformations of Hex 2 Ynamide and Its Derivatives

Construction of Complex Molecular Architectures

Hex-2-ynamide serves as a key precursor for the assembly of intricate molecular frameworks, including a variety of nitrogen-containing heterocycles, spirocyclic compounds, and polycyclic systems. The inherent reactivity of the ynamide functionality allows for the strategic formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner.

The reaction of ynamides with cyclobutenones initiates a cascade of four pericyclic reactions, leading to the formation of highly substituted aniline (B41778) derivatives. This benzannulation strategy provides a powerful method for constructing the core of various benzofused nitrogen heterocycles. nih.gov In a subsequent step, ring-closing metathesis (RCM) can be employed to generate the heterocyclic ring, affording structures such as dihydroquinolines, benzazepines, and benzazocines. nih.gov This two-stage tandem strategy has been successfully applied to the formal total synthesis of the anticancer agents (+)-FR900482 and (+)-FR66979. nih.gov

Furthermore, ynamides are instrumental in the synthesis of pyrrolo[2,3-d]pyrimidines. The process begins with the treatment of N-alkynyl-5-iodo-6-sulfamido-pyrimidines with iPrMgCl·LiCl, followed by a transmetalation with CuCN·2LiCl. An intramolecular carbocupration then yields metalated pyrrolo[2,3-d]pyrimidines, which can be subsequently functionalized by quenching with various electrophiles like allylic halides or acid chlorides. nih.gov This methodology has enabled a formal synthesis of the marine alkaloid rigidin (B1218258) A and a derivative of 7-azaserotonin. nih.gov

Ynamides also participate in Brønsted acid-promoted arene-ynamide cyclizations to construct multicyclic quinolines. researchgate.net This reaction proceeds through the generation of a reactive keteniminium intermediate, which then undergoes an electrophilic aromatic substitution. This approach has been utilized in the total synthesis of marinoquinolines. researchgate.net

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Ynamide Derivatives

| Starting Material Class | Reagent/Catalyst | Product Heterocycle | Application/Significance |

|---|---|---|---|

| N-alkenyl ynamides | Grubbs' Catalyst (RCM) | Dihydroquinolines, Benzazepines | Formal synthesis of (+)-FR900482 nih.gov |

| N-alkynyl-5-iodo-6-sulfamido-pyrimidines | iPrMgCl·LiCl, CuCN·2LiCl | Pyrrolo[2,3-d]pyrimidines | Formal synthesis of Rigidin A nih.gov |

| Arene-ynamides | Brønsted Acid | Multicyclic Quinolines | Synthesis of Marinoquinolines researchgate.net |

| N-allyl ynamides | Vinylketenes | Substituted Indoles | Benzannulation strategy nih.gov |

A one-pot dearomative spirocyclization of ynamides provides an efficient route to aza-spiro dihydropyridine (B1217469) scaffolds. nih.gov This process involves a copper-catalyzed carbomagnesiation reaction that stereoselectively forms a vinyl metal intermediate. The subsequent addition of a Lewis acid induces a regioselective nucleophilic dearomatization, leading to the formation of diverse aza-spiro dihydropyridine structures with multiple points for further functionalization. nih.gov This methodology is versatile, allowing for the use of various Grignard reagents and acylating agents. nih.gov A subsequent hydrogenation step can provide access to both partially and fully saturated spirocyclic frameworks, expanding the chemical space accessible from ynamide precursors. nih.gov

In a different approach, the spirocyclization of keto-ynamides can be achieved in aqueous micellar solutions of cetyltrimethylammonium bromide (CTAB) without the need for a transition-metal catalyst. researchgate.netresearchgate.net This 5-endo-dig cyclization proceeds efficiently within the micelles to yield aza-spiro compounds. researchgate.net

Table 2: Key Features of Aza-Spiro Dihydropyridine Synthesis from Ynamides

| Method | Key Steps | Catalyst/Medium | Key Advantages |

|---|---|---|---|

| Dearomative Spirocyclization | Cu-catalyzed carbomagnesiation, Lewis acid-induced dearomatization | Copper/Lewis Acid | One-pot, chemo-, regio-, and stereoselective nih.gov |

| Micellar Spirocyclization | 5-endo-dig cyclization of keto-ynamides | CTAB micelles in water | Metal-free, environmentally friendly researchgate.netresearchgate.net |

A dual gold-catalysis approach enables the synthesis of bicyclic and tricyclic pyrroles from N-propargyl ynamides. nih.govresearchgate.net In this transformation, a cationic dual-activation gold catalyst facilitates the reaction. The proposed mechanism begins with the nucleophilic addition of a gold acetylide to the β-position of the ynamide triple bond, forming a gold vinylidene intermediate. A subsequent cyclization event then leads to the formation of the fused pyrrole (B145914) system. nih.gov This method is effective for both aryl and alkyl ynamides, indicating that C-H activation is involved in the formation of the gold vinylidene. nih.gov

Additionally, divergent, stereoselective formal [3+2] cycloadditions of allenoates with activated isocyanides, catalyzed by either silver or phosphine-based catalysts, can produce enantioenriched 3H-pyrroles. These intermediates can then undergo further cyclization to yield bicyclic imidazolines or aromatize to form polysubstituted pyrroles. nih.gov

Table 3: Catalytic Systems for the Synthesis of Fused Pyrroles from Ynamide Precursors

| Starting Material | Catalyst System | Product Type | Mechanistic Feature |

|---|---|---|---|

| N-propargyl ynamides | Cationic dual-activation gold catalyst | Bicyclic and Tricyclic Pyrroles | Formation of a gold vinylidene intermediate nih.govresearchgate.net |

| Allenoates and activated isocyanides | Silver or Phosphine-based catalysts | 3H-Pyrroles, Bicyclic Imidazolines | Divergent [3+2] cycloaddition nih.gov |

The gold-catalyzed intermolecular reaction of ynamides with benzylic azides provides a concise and flexible route to α,β-unsaturated amidines. colby.edunih.gov This transformation proceeds under mild conditions via a proposed ynamide amination followed by a carbene 1,2-shift, offering an atom-economical method for the construction of these valuable compounds in good yields. colby.edu

Furthermore, the stereoselectivity in the synthesis of Z-α,β-unsaturated amidines can be controlled by tuning the N-sulfonyl group in a rhodium(II)-catalyzed 1,2-H shift of N²-sulfonyl-α-diazo amidines. researchgate.net These diazo amidines are synthesized through a regioselective 1,3-dipolar cycloaddition of electron-rich alkynyl amines with electron-poor sulfonyl azides. researchgate.net The subsequent rhodium-catalyzed denitrogenation leads to a metallocarbene that can undergo a 1,2-hydride shift to form the desired α,β-unsaturated amidine with high Z-selectivity. researchgate.net

Table 4: Methods for the Stereoselective Synthesis of α,β-Unsaturated Amidines

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Intermolecular Ynamide Amination/Carbene 1,2-Shift | Ynamides, Benzylic Azides | Gold Catalyst | Mild conditions, atom-economical colby.edunih.gov |

| Rhodium-Catalyzed 1,2-H Shift | N²-sulfonyl-α-diazo amidines | Rhodium(II) Carboxylate | High Z-selectivity, tunable N-sulfonyl group researchgate.net |

Functional Group Interconversions and Derivatization

Beyond their use in constructing complex cyclic systems, ynamides are valuable substrates for functional group interconversions, enabling the synthesis of other important classes of compounds.

The [2+2] cycloaddition of ynamides with ketenes is a general and efficient method for the synthesis of 3-aminocyclobutenone derivatives. nih.gov This reaction proceeds readily, and the nucleophilicity of the ynamine is tempered by the electron-withdrawing group on the nitrogen, which suppresses the formation of undesired allenyl amide byproducts that can occur with more nucleophilic ynamines. nih.gov The scope of this cycloaddition is broad with respect to both the ketene (B1206846) and ynamide components. nih.gov Ketenes can be generated in situ from various precursors, such as acyl chlorides with triethylamine, or through a rhodium-catalyzed "thia-Wolff rearrangement". nih.gov This method provides a direct and convenient route to functionalized cyclobutenones, which are themselves versatile synthetic intermediates. nih.govnih.gov

Table 5: Scope of the [2+2] Cycloaddition between Ynamides and Ketenes

| Ynamide Substituent (on N) | Ketene Type | Solvent | Yield (%) |

|---|---|---|---|

| Carbamate | Unsubstituted | CH₃CN | 80 nih.gov |

| Sulfonamide | Phenylthioketene | Toluene | 76 nih.gov |

| Sulfonamide | Dimethylketene | CH₂Cl₂ | Excellent nih.gov |

Formation of α-Acetoxyl Amides

A significant transformation of ynamides is their conversion into α-acetoxyl amides, which are prevalent motifs in various natural products. researchgate.net A metal-free method has been developed for the oxyacetoxylation of ynamides using (diacetoxyiodo)benzene, PhI(OAc)₂, as the oxidant. This reaction proceeds with high regio- and chemo-selectivity to afford α-acetoxyl amides in good to excellent yields. brad.ac.uk The transformation is typically complete in a short time and tolerates a range of functional groups on the ynamide substrate. brad.ac.uk For benzyl (B1604629) ynamides, the reaction generally provides excellent yields, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. brad.ac.uk

The reaction is believed to proceed through a β-iodo keteniminium intermediate. This method provides a direct and efficient route to valuable α-acetoxyl amide building blocks from readily available ynamides like this compound. brad.ac.uk

| Entry | R¹ Group | R² Group | Product | Yield (%) |

| 1 | Benzyl | Phenyl | 14a | 95 |

| 2 | Benzyl | 4-Methylphenyl | 14b | 96 |

| 3 | Benzyl | 4-Methoxyphenyl | 14c | 98 |

| 4 | Benzyl | 4-tert-Butylphenyl | 14d | 94 |

| 5 | Benzyl | 3,5-Dimethylphenyl | 14e | 91 |

| 6 | 4-Fluorobenzyl | Phenyl | 14f | 54 |

| 7 | 4-Chlorobenzyl | Phenyl | 14g | 85 |

| 8 | 2-Naphthylmethyl | Phenyl | 14h | 93 |

| 9 | 4-(Trifluoromethyl)benzyl | Phenyl | 14i | 81 |

| 10 | 4-Cyanobenzyl | Phenyl | 14j | 80 |

Table 1: Scope of PhI(OAc)₂-Mediated Oxyacetoxylation of Benzyl Ynamides. Data sourced from Long et al. (2023). brad.ac.uk

Synthesis of 3-Aminoynones

This compound can serve as a precursor for the synthesis of 3-aminoynones, which are valuable intermediates in their own right. A practical and economical carbon-carbon bond formation method involves the copper(I)-catalyzed nucleophilic addition of ynamides to acyl chlorides. researchgate.net This reaction, typically using copper iodide (CuI) as the catalyst, proceeds at room temperature and provides convenient access to a variety of 3-aminoynones from both aliphatic and aromatic acyl chlorides in high yields, often up to 99%. brad.ac.ukresearchgate.net The process functionalizes terminal ynamides by adding an acyl group, resulting in the corresponding amido-ynone structure. brad.ac.uk

Generation of Silylated and Other Functionalized Enamides

The transformation of ynamides into highly substituted enamides is a powerful strategy for increasing molecular complexity. Silylated enamides, in particular, are versatile intermediates for further synthetic manipulations.

Rhodium-Catalyzed Hydrosilylation: A highly regio- and stereoselective intermolecular hydrosilylation of internal ynamides has been developed using a neutral rhodium complex, such as [Rh(CO)₂Cl]₂. acs.org This reaction proceeds smoothly at room temperature with bulky silanes, exhibiting excellent β-regioselectivity and anti-stereoselectivity, leading to the formation of β-silyl (Z)-enamides. acs.orgthieme-connect.com These versatile products can be transformed into diverse and useful building blocks. acs.org

Borane-Catalyzed Hydrosilylation: Alternatively, a borane-catalyzed hydrosilylation of internal ynamides offers another efficient route to β-silyl (Z)-enamides. This metal-free method also demonstrates broad substrate scope under mild conditions. The observed stereoselectivity is rationalized by the β-silicon effect on a proposed keteniminium intermediate. acs.orgibs.re.kr

| Entry | Ynamide Substrate (R¹) | Silane | Catalyst | Product | Yield (%) | Z:E Ratio |

| 1 | Phenyl | Triethylsilane | [Rh(CO)₂Cl]₂ | β-silyl (Z)-enamide | 81 | >20:1 |

| 2 | 4-Methoxyphenyl | Triethylsilane | [Rh(CO)₂Cl]₂ | β-silyl (Z)-enamide | 78 | 16:1 |

| 3 | 4-Fluorophenyl | Triethylsilane | [Rh(CO)₂Cl]₂ | β-silyl (Z)-enamide | 76 | 15:1 |

| 4 | 2-Thienyl | Triethylsilane | [Rh(CO)₂Cl]₂ | β-silyl (Z)-enamide | 72 | 17:1 |

| 5 | Cyclohexyl | Triethylsilane | [Rh(CO)₂Cl]₂ | β-silyl (Z)-enamide | 74 | >20:1 |

| 6 | Phenyl | Triethylsilane | B(C₆F₅)₃ | β-silyl (Z)-enamide | 95 | >99:1 |

| 7 | 4-Tolyl | Triethylsilane | B(C₆F₅)₃ | β-silyl (Z)-enamide | 91 | >99:1 |

| 8 | n-Hexyl | Triethylsilane | B(C₆F₅)₃ | β-silyl (Z)-enamide | 82 | >99:1 |

Table 2: Comparison of Rhodium- and Borane-Catalyzed Hydrosilylation of Internal Ynamides. Data sourced from Zheng et al. (2018) and Kim et al. (2017). acs.orgacs.org

This compound as a Key Chemical Intermediate in Organic Synthesis

Ynamides, including this compound, have emerged as powerful and exceptionally useful building blocks in modern organic synthesis. nih.govnih.gov Their superior stability compared to the more reactive ynamines, combined with their tunable electronic properties, makes them versatile synthons for the rapid assembly of complex molecules. nih.govnih.gov The electron-withdrawing group on the nitrogen atom stabilizes the molecule while still allowing for a wide range of transformations, such as cycloadditions, rearrangements, and regioselective additions, that are often difficult to achieve with traditional alkynes. brad.ac.uknih.gov This balance of stability and reactivity positions this compound as a valuable intermediate for constructing nitrogen-containing scaffolds found in many natural products and pharmaceutically relevant compounds. nih.gov

Precursor for Advanced Building Blocks

The utility of this compound extends to its role as a precursor for more advanced and functionalized building blocks. The products derived from the initial transformation of the ynamide moiety can themselves be used in subsequent, more complex synthetic steps. For example, the β-silyl (Z)-enamides produced via hydrosilylation can undergo further reactions like Hiyama cross-coupling or can be converted to other functional groups, serving as versatile three-carbon synthons. acs.orgthieme-connect.com

Furthermore, ynamides are key participants in ring-forming reactions that generate significant molecular complexity in a single step. For instance, ynamides can undergo ring-closing metathesis, radical cyclizations, and various transition-metal-mediated cyclizations to produce complex N-heterocycles. nih.gov These heterocyclic products serve as advanced intermediates in the total synthesis of natural products such as lennoxamine (B1248200) and antiostatin A1. nih.gov

Role in Multi-component Reactions

Multi-component reactions (MCRs), which combine three or more starting materials in a one-pot operation, are highly valued for their efficiency and atom economy in building molecular complexity. rsc.org Ynamides are effective substrates in several MCRs, enabling the rapid synthesis of diverse molecular scaffolds.

A notable example is the copper-catalyzed three-component coupling of a carbonyl compound (aldehyde or ketone), a terminal ynamide, and an amine, dubbed the AYA/KYA reaction. rsc.org This process allows for the straightforward, one-pot construction of γ-amino-ynamides from simple starting materials under mild, green conditions. rsc.org

Another powerful MCR involves the assembly of N-hydroxamic acids, ynamides, and aldehydes, promoted by a Lewis acid like BF₃–Et₂O, to deliver structurally diverse β-aminoxy amides. rsc.org This protocol is characterized by its use of readily available starting materials, high atom economy, and mild reaction conditions. rsc.org The participation of this compound in such MCRs provides a highly efficient pathway to complex, peptide-like structures that are of interest in medicinal chemistry. rsc.org

| Entry | Aldehyde | N-hydroxamic acid | Ynamide (R¹) | Product Yield (%) |

| 1 | 4-Nitrobenzaldehyde | N-hydroxy-4-methylbenzenesulfonamide | Phenyl | 91 |

| 2 | 4-Chlorobenzaldehyde | N-hydroxy-4-methylbenzenesulfonamide | Phenyl | 86 |

| 3 | 4-Methylbenzaldehyde | N-hydroxy-4-methylbenzenesulfonamide | Phenyl | 89 |

| 4 | 2-Naphthaldehyde | N-hydroxy-4-methylbenzenesulfonamide | Phenyl | 85 |

| 5 | Cinnamaldehyde | N-hydroxy-4-methylbenzenesulfonamide | Phenyl | 72 |

| 6 | 4-Nitrobenzaldehyde | N-hydroxy-4-methylbenzenesulfonamide | 4-Tolyl | 90 |

| 7 | 4-Nitrobenzaldehyde | N-hydroxy-4-methylbenzenesulfonamide | 4-Methoxyphenyl | 88 |

| 8 | 4-Nitrobenzaldehyde | N-hydroxy-4-methylbenzenesulfonamide | 3-Chlorophenyl | 85 |

| 9 | 4-Nitrobenzaldehyde | N-hydroxy-4-methylbenzenesulfonamide | n-Butyl | 75 |

Table 3: Scope of the Three-Component Synthesis of β-Aminoxy Amides using Ynamides. Data sourced from Zeng et al. (2022). rsc.org

Spectroscopic Characterization Techniques in Ynamide Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules like Hex-2-ynamide. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the case of this compound, ¹H NMR spectroscopy is instrumental in identifying the different types of protons and their neighboring atoms. For a related compound, this compound (4n), specific proton signals have been reported. nsf.gov The spectrum would be expected to show distinct signals for the protons of the amide group, as well as the protons along the hexyl chain. For instance, the protons on the carbon adjacent to the alkyne would exhibit a characteristic chemical shift. A reported ¹H NMR spectrum for a this compound derivative showed broad singlets for the amide protons (NH) at δ 6.33 and δ 5.80 ppm, and a multiplet for the CH₂ group adjacent to the triple bond at δ 2.29–2.23 ppm. nsf.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Key signals for this compound would include those for the carbonyl carbon of the amide, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the propyl group. For ynamides in general, the carbonyl carbon typically appears in the range of δ 150–160 ppm in ¹³C NMR spectra. vulcanchem.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more definitive structural assignment by revealing proton-proton and proton-carbon correlations through bonds. While specific data for this compound is not widely published, these methods are standard in the characterization of ynamides and other complex organic molecules. nsf.govacs.org

Table 1: Representative ¹H NMR Data for a this compound Derivative nsf.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.33 | br s | 1H | NH |

| 5.80 | br s | 1H | NH |

| 2.29–2.23 | m | 2H | -C≡C-CH₂- |

| 1.63–1.51 | m | 2H | -CH₂-CH₂-CH₃ |

| 0.95 | t, J = 7.4 Hz | 3H | -CH₂-CH₃ |

Note: Data is for a closely related this compound structure (4n) as reported in the literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. savemyexams.com

For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its identity. The most prominent of these would be the stretching vibrations of the amide and alkyne functionalities.

The N-H stretching vibration of the primary amide group typically appears as two bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The C=O stretching vibration (Amide I band) is a strong absorption that is expected in the range of 1630–1680 cm⁻¹. savemyexams.comwpmucdn.com The C≡C stretching vibration of the internal alkyne in an ynamide is a key feature, generally appearing in the 2100–2260 cm⁻¹ region. vulcanchem.com The intensity of this alkyne stretch can be variable. Additionally, the spectrum would show C-H stretching vibrations for the alkyl chain around 2800-3000 cm⁻¹. wpmucdn.com

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3500 |

| Alkyl C-H | Stretch | 2800 - 3000 |

| Alkyne C≡C | Stretch | 2100 - 2260 |

| Amide C=O | Stretch | 1630 - 1680 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nsf.gov

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are indispensable for the purification of synthetic products and for monitoring the progress of chemical reactions. For ynamides, including this compound, column chromatography and thin-layer chromatography (TLC) are commonly employed methods.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to assess the purity of a sample and to determine the appropriate solvent system for column chromatography. For a reported this compound derivative, a TLC Rf value of 0.28 was obtained using a 1:1 mixture of hexanes and ethyl acetate (B1210297) as the eluent. nsf.gov The spots on the TLC plate are typically visualized using UV light or a chemical stain such as potassium permanganate. nsf.gov

Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. Silica gel is a common stationary phase for the purification of ynamides. thieme-connect.de The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized using TLC to achieve good separation of the desired product from impurities. thieme-connect.dersc.org The progress of the purification is often monitored by collecting fractions and analyzing them by TLC.

In addition to these standard methods, High-Performance Liquid Chromatography (HPLC) can be utilized for both analytical and preparative-scale purification of ynamides, offering higher resolution and efficiency. knauer.netchromatographyonline.com

Table 3: Chromatographic Data for a this compound Derivative nsf.gov

| Technique | Stationary Phase | Mobile Phase | Rf Value |

| TLC | Silica Gel | 1:1 Hexanes/EtOAc | 0.28 |

Q & A

Q. What are the established synthetic routes for Hex-2-ynamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkyne-amide coupling reactions. A common method involves copper-catalyzed Sonogashira coupling between terminal alkynes and activated amide precursors, with optimized reaction times (12–24 hours) and temperatures (60–80°C) to minimize side products like alkyne dimerization . Characterization via -NMR and IR spectroscopy is critical to confirm structural integrity, with purity assessed by HPLC (≥95% threshold for most studies) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies require controlled environments (e.g., light, humidity, temperature) and periodic sampling. For example, accelerated degradation tests at 40°C/75% relative humidity over 30 days, paired with LC-MS analysis, can identify decomposition pathways (e.g., hydrolysis of the ynamide group). Include triplicate samples and statistical error bars (mean ± SD) to ensure reproducibility .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron density distributions, predicting nucleophilic/electrophilic sites. Compare frontier molecular orbitals (HOMO-LUMO gaps) to experimental reactivity data to validate models .

Advanced Research Questions

Q. How do contradictory results in this compound’s catalytic activity arise, and how should they be resolved?

Discrepancies often stem from trace metal impurities (e.g., Cu residues) or solvent polarity effects. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than nonpolar solvents. Replicate experiments with rigorously purified reagents and include control reactions to isolate variables .

Q. What strategies optimize enantioselective synthesis protocols for this compound derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) can induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents. Compare ee values across catalyst loadings (1–5 mol%) to identify optimal conditions .

Q. How can researchers design kinetic studies to probe this compound’s reaction mechanisms?

Use pseudo-first-order conditions with excess nucleophile (e.g., amines) and track consumption via UV-Vis spectroscopy or -NMR time-course experiments. Plot ln([reactant]) vs. time to determine rate constants () and propose mechanistic pathways (e.g., associative vs. dissociative) .

Q. What methodologies validate this compound’s in situ generation in multi-step catalytic cycles?

Quench-flow techniques coupled with ESI-MS capture transient intermediates. Isotopic labeling (e.g., -alkyne) and crossover experiments distinguish intramolecular vs. intermolecular pathways .

Q. How should researchers address batch-to-batch variability in this compound’s biological assay results?

Standardize synthesis protocols (e.g., fixed stoichiometry, inert atmosphere) and include internal controls (e.g., reference inhibitors) in assays. Perform ANOVA to assess inter-batch variability and report -values for significance testing () .

Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?

Multivariate regression models (e.g., partial least squares) correlate electronic (Hammett σ), steric (Taft ), and lipophilic (log) parameters with bioactivity. Validate models using leave-one-out cross-validation and report and RMSE values .

Methodological Best Practices

- Literature Reviews : Use SciFinder and Reaxys to identify primary sources, avoiding tertiary summaries. Cross-reference synthesis protocols from ≥3 independent studies to identify consensus methods .

- Data Contradictions : Apply Toulmin’s model of argumentation to evaluate conflicting claim, evidence, warrant, backing, rebuttal .

- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to prevent publication bias. Use COPE guidelines for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products